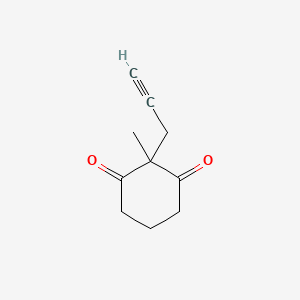
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- is an organic compound with the molecular formula C10H12O2 It is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at the 2-position are replaced by a methyl group and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclohexanedione, 2-methyl-2-(2-propynyl)- typically involves the alkylation of 2-methyl-1,3-cyclohexanedione with a propynyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methyl-1,3-cyclohexanedione, forming an enolate intermediate. This intermediate then reacts with the propynyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-cyclohexanedione, 2-methyl-2-(2-propynyl)- involves its ability to form enolate intermediates, which can participate in various nucleophilic addition and substitution reactions. These intermediates can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: The parent compound, which lacks the methyl and propynyl groups.
2-Methyl-1,3-cyclohexanedione: A derivative with only a methyl group at the 2-position.
2-Propynyl-1,3-cyclohexanedione: A derivative with only a propynyl group at the 2-position.
Uniqueness
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- is unique due to the presence of both a methyl and a propynyl group at the 2-position. This dual substitution provides the compound with distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Properties
CAS No. |
32561-55-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-2-prop-2-ynylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h1H,4-7H2,2H3 |
InChI Key |
AQLBDNIXPWFZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCCC1=O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



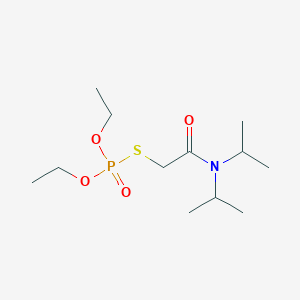

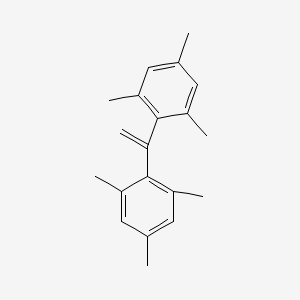
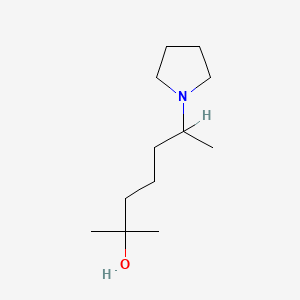
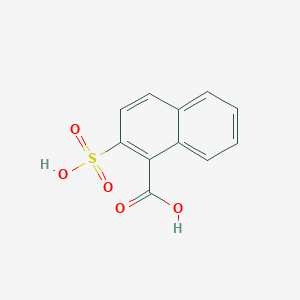
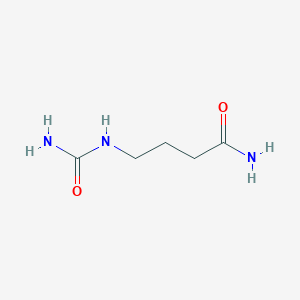
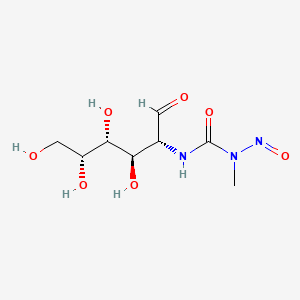
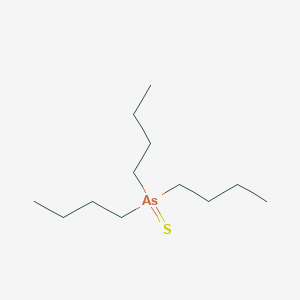

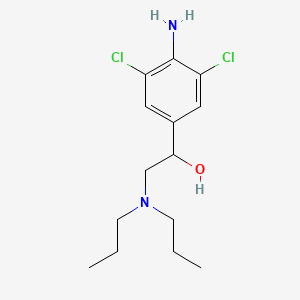
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
